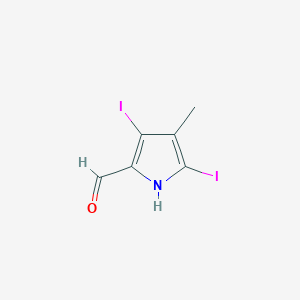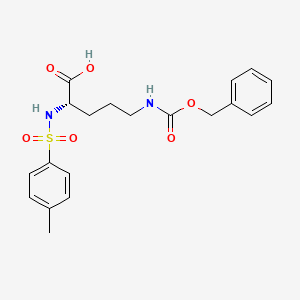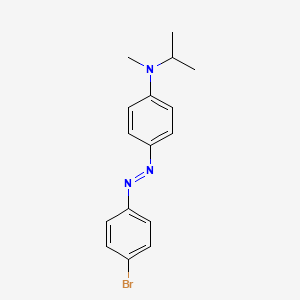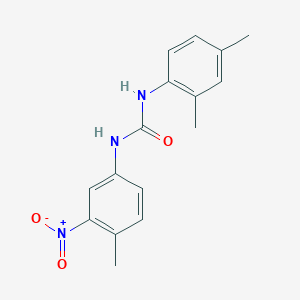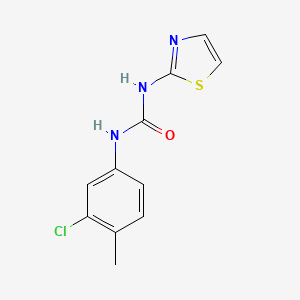
n-(3-Chloro-4-methylphenyl)-n'-(1,3-thiazol-2-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
n-(3-Chloro-4-methylphenyl)-n’-(1,3-thiazol-2-yl)urea: is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in various fields such as agriculture, pharmaceuticals, and materials science. The presence of both chloro and thiazolyl groups in the molecule suggests potential biological activity and utility in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-(3-Chloro-4-methylphenyl)-n’-(1,3-thiazol-2-yl)urea typically involves the reaction of 3-chloro-4-methylaniline with isocyanates or carbamoyl chlorides in the presence of a base. The reaction conditions may vary, but common solvents include dichloromethane or acetonitrile, and the reaction is often carried out at room temperature or under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
n-(3-Chloro-4-methylphenyl)-n’-(1,3-thiazol-2-yl)urea: can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines.
Scientific Research Applications
n-(3-Chloro-4-methylphenyl)-n’-(1,3-thiazol-2-yl)urea:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of n-(3-Chloro-4-methylphenyl)-n’-(1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the chloro and thiazolyl groups may enhance its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
n-(3-Chloro-4-methylphenyl)-n’-(1,3-thiazol-2-yl)thiourea: Similar structure but with a sulfur atom replacing the oxygen in the urea group.
n-(3-Chloro-4-methylphenyl)-n’-(1,3-thiazol-2-yl)carbamate: Similar structure but with a carbamate group instead of the urea group.
Uniqueness
n-(3-Chloro-4-methylphenyl)-n’-(1,3-thiazol-2-yl)urea: is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
275800-96-9 |
|---|---|
Molecular Formula |
C11H10ClN3OS |
Molecular Weight |
267.74 g/mol |
IUPAC Name |
1-(3-chloro-4-methylphenyl)-3-(1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C11H10ClN3OS/c1-7-2-3-8(6-9(7)12)14-10(16)15-11-13-4-5-17-11/h2-6H,1H3,(H2,13,14,15,16) |
InChI Key |
NQBOGPVBALKGGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)NC2=NC=CS2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



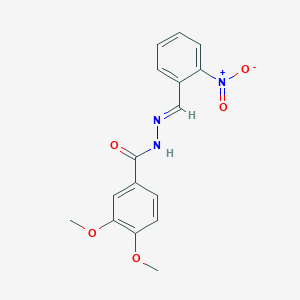
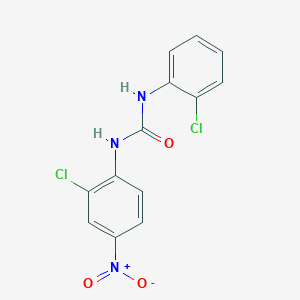
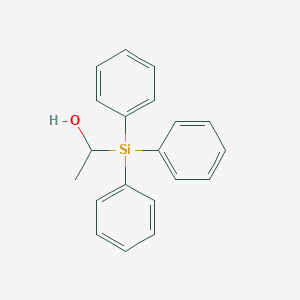
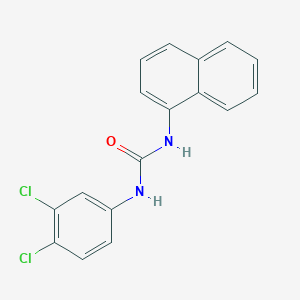

![N,N,N-Trimethyl-7,7-dioxo-7lambda~6~-thiabicyclo[4.2.0]octan-1-aminium iodide](/img/structure/B11947364.png)

![N'-[(4-chlorophenyl)carbonyl]-2-fluorobenzohydrazide](/img/structure/B11947379.png)
